
(2,3-Dichloro-4-hydroxyphenyl)phenyldiazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-4-(phenyldiazenyl)phenol is an organic compound with the molecular formula C12H8Cl2N2O It is a derivative of phenol, characterized by the presence of two chlorine atoms and a phenyldiazenyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-(phenyldiazenyl)phenol typically involves the diazotization of aniline derivatives followed by coupling with chlorinated phenols. One common method includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2,3-dichlorophenol under basic conditions to yield 2,3-Dichloro-4-(phenyldiazenyl)phenol.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,3-Dichloro-4-(phenyldiazenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.
Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide are typically employed under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
2,3-Dichloro-4-(phenyldiazenyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Dichloro-4-(phenyldiazenyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the azo group can undergo reduction to form active intermediates. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenol: Another chlorinated phenol with similar chemical properties but different substitution pattern.
4-(Phenyldiazenyl)phenol: Lacks the chlorine atoms, resulting in different reactivity and applications.
2,3-Dichloroaniline: Shares the dichloro substitution but lacks the phenolic and azo functionalities.
Uniqueness
2,3-Dichloro-4-(phenyldiazenyl)phenol is unique due to the combination of its phenolic, chlorinated, and azo functionalities
属性
分子式 |
C12H8Cl2N2O |
|---|---|
分子量 |
267.11 g/mol |
IUPAC 名称 |
2,3-dichloro-4-phenyldiazenylphenol |
InChI |
InChI=1S/C12H8Cl2N2O/c13-11-9(6-7-10(17)12(11)14)16-15-8-4-2-1-3-5-8/h1-7,17H |
InChI 键 |
CGAZPXJWRJJHMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=C(C(=C(C=C2)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


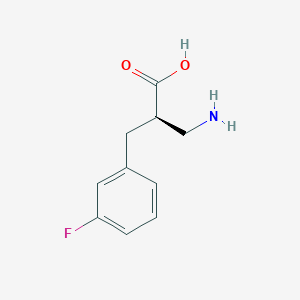
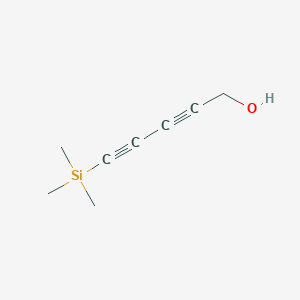

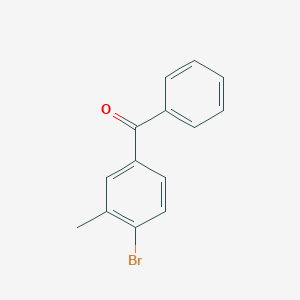
![4-bromo-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B13979047.png)

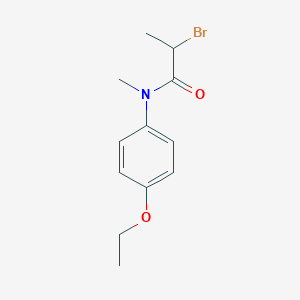
![tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B13979075.png)
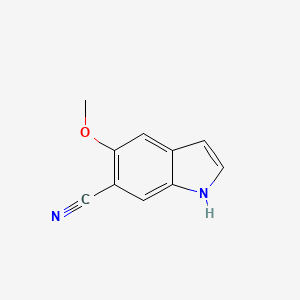

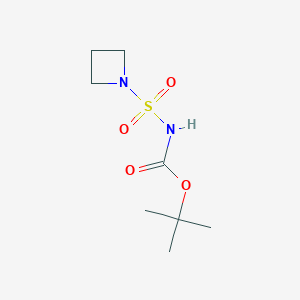
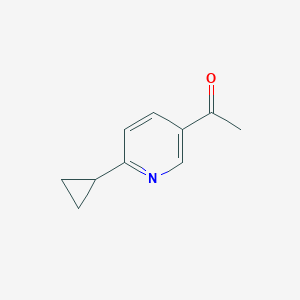
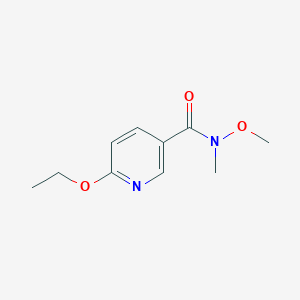
![3,7-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13979117.png)
